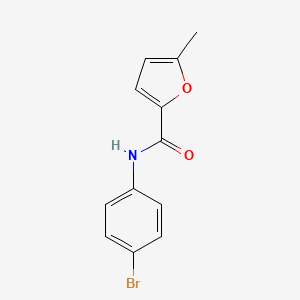

N-(4-bromophenyl)-5-methylfuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-5-methylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-8-2-7-11(16-8)12(15)14-10-5-3-9(13)4-6-10/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNASDKECFKIHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-bromophenyl)-5-methylfuran-2-carboxamide can be synthesized through a multi-step process. One common method involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base such as triethylamine. This reaction typically yields the desired carboxamide in high purity and yield .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-5-methylfuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Palladium on carbon (Pd/C) and hydrogen gas are frequently used for reduction reactions.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Furanones

Reduction: Phenyl derivatives

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Synthesis and Chemical Properties

N-(4-bromophenyl)-5-methylfuran-2-carboxamide can be synthesized through the reaction of furan-2-carbonyl chloride with 4-bromoaniline. The process typically involves the use of bases like triethylamine to facilitate the reaction, yielding the desired carboxamide in high yields (up to 94%) . The compound's structure is characterized by a furan ring and a bromophenyl substituent, which contribute to its chemical reactivity and biological activity.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of this compound against multidrug-resistant bacteria. In vitro tests demonstrated significant efficacy against strains such as Acinetobacter baumannii, Klebsiella pneumoniae, and Staphylococcus aureus. The compound exhibited a maximum zone of inhibition of 18 mm against A. baumannii at a concentration of 50 mg/well, outperforming many commercially available antibiotics .

| Pathogen | Zone of Inhibition (mm) | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| Acinetobacter baumannii | 18 | 10 | 20 |

| Klebsiella pneumoniae | 15 | 15 | 30 |

| Staphylococcus aureus | 12 | 20 | 40 |

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The interaction with specific molecular targets, such as receptor tyrosine kinases, has been proposed as a pathway for its anticancer effects .

Case Study: Antibacterial Efficacy Against Drug-Resistant Strains

A study conducted on the antibacterial efficacy of this compound involved testing against clinically isolated drug-resistant strains. The results indicated that the compound not only inhibited bacterial growth but also restored the efficacy of existing antibiotics like meropenem against NDM-positive strains .

Case Study: In Vitro Cancer Cell Line Testing

In vitro tests on cancer cell lines showed that this compound reduced cell viability significantly compared to control groups. Further analysis revealed that the compound induced apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the biosynthesis of bacterial cell walls, leading to cell death. In anticancer research, it inhibits the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

5-Bromo-N-(4-bromophenyl)furan-2-carboxamide (CID 705009)

- Structure : Features a bromine atom at the 5-position of the furan ring and a bromine at the para position of the phenyl ring.

- Molecular Formula: C₁₁H₇Br₂NO₂ (MW: 344.99 g/mol).

- Key Differences :

- The 5-bromo substituent increases molecular weight and polarizability compared to the methyl group in the target compound.

- Bromine’s electron-withdrawing nature may alter electronic interactions with biological targets compared to the methyl group’s electron-donating effect.

- Synthesis : Prepared via Suzuki-Miyaura cross-coupling or direct amidation .

N-(4-Bromophenyl)furan-2-carboxamide

- Structure : Lacks the 5-methyl group on the furan ring.

- Molecular Formula: C₁₁H₈BrNO₂ (MW: 274.09 g/mol).

- Lower molecular weight may enhance solubility compared to the methylated analog .

Substituent Variations on the Phenyl Ring

N-(4-Methoxyphenyl)-5-methylfuran-2-carboxamide

- Structure : Methoxy (-OCH₃) replaces bromine on the phenyl ring.

- Molecular Formula: C₁₃H₁₃NO₃ (MW: 231.25 g/mol).

- Key Differences :

- Biological Implications : Methoxy groups often improve solubility but may reduce target affinity in hydrophobic environments.

5-Bromo-N-(4-nitrophenyl)furan-2-carboxamide (CAS 58472-53-0)

- Structure: Nitro (-NO₂) replaces bromine on the phenyl ring.

- Molecular Formula : C₁₁H₇N₂O₄Br (MW: 311.09 g/mol).

- Higher molecular polarity may reduce membrane permeability compared to bromine .

Hybrid Modifications: Substituents on Both Rings

5-Bromo-N-(4-isopropylphenyl)furan-2-carboxamide (CAS 353785-15-6)

- Structure : Isopropyl (-CH(CH₃)₂) on the phenyl ring; bromine on the furan.

- Molecular Formula: C₁₄H₁₅BrNO₂ (MW: 321.18 g/mol).

- Key Differences :

N-(4-(Morpholinosulfonyl)phenyl)-5-methylfuran-2-carboxamide (Compound 28)

- Structure: Morpholinosulfonyl (-SO₂-morpholine) replaces bromine on the phenyl ring.

- Molecular Formula : C₁₆H₁₈N₂O₄S (MW: 334.39 g/mol).

- Synthesized in 46% yield via amide coupling .

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

| Compound | Substituent (Furan) | Substituent (Phenyl) | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Predicted) |

|---|---|---|---|---|---|

| N-(4-Bromophenyl)-5-methylfuran-2-carboxamide | Methyl | Bromine | 288.12 | - | 3.2* |

| 5-Bromo-N-(4-bromophenyl)furan-2-carboxamide | Bromine | Bromine | 344.99 | - | 4.5† |

| N-(4-Methoxyphenyl)-5-methylfuran-2-carboxamide | Methyl | Methoxy | 231.25 | 178 | 2.8‡ |

*Estimated using XlogP3 ; †Experimental data pending; ‡Predicted via ChemAxon .

Biological Activity

N-(4-bromophenyl)-5-methylfuran-2-carboxamide, a compound synthesized through the reaction of furan-2-carbonyl chloride and 4-bromoaniline, has garnered attention for its significant biological activities, particularly in the field of antibacterial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The synthesis of this compound involves a straightforward reaction pathway utilizing trimethylamine as a base and palladium as a catalyst in Suzuki-Miyaura cross-coupling reactions. The yield for this compound was reported at 94%, indicating high efficiency in its synthesis .

Overview

Recent studies have highlighted the antibacterial properties of this compound against various clinically isolated drug-resistant bacteria, including Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and Staphylococcus aureus. The compound has shown particularly strong activity against NDM-positive strains of A. baumannii.

In Vitro Studies

The antibacterial efficacy was evaluated using the agar well diffusion method. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for various concentrations of the compound. Table 1 summarizes the antibacterial activity data:

| Pathogen | Zone of Inhibition (mm) | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| A. baumannii | 18 | 25 | 50 |

| K. pneumoniae | 15 | 30 | 60 |

| E. cloacae | 12 | 40 | 80 |

| S. aureus | 10 | 50 | 100 |

The results indicate that this compound exhibits excellent antibacterial activity, especially against A. baumannii, with a zone of inhibition reaching up to 18 mm at a concentration of 50 mg/mL .

Molecular docking studies have provided insights into the mechanism by which this compound exerts its antibacterial effects. The compound demonstrated strong hydrogen bonding and hydrophobic interactions with key residues in the active site of the NDM-1 enzyme, which is responsible for antibiotic resistance in certain bacterial strains . This interaction is crucial for inhibiting bacterial growth and restoring the efficacy of existing antibiotics like meropenem.

Case Study: Efficacy Against Drug-Resistant Strains

In a controlled laboratory study, researchers assessed the efficacy of this compound against multi-drug resistant strains of A. baumannii. The study utilized both in vitro assays and molecular dynamics simulations to confirm the binding stability and interaction dynamics between the compound and bacterial proteins.

The results showed that after a simulation period of 50 ns, the RMSD plots indicated that the compound maintained stability within the protein-ligand complex, suggesting a strong binding affinity that correlates with its observed biological activity .

Q & A

Q. What are the key physicochemical properties of N-(4-bromophenyl)-5-methylfuran-2-carboxamide, and how do they influence its solubility and reactivity in synthetic protocols?

The compound (CAS 58472-54-1) has a molecular formula of C₁₁H₇NO₂Br₂ and a molecular weight of 344.99 g/mol . Key properties include:

- XLogP3 : ~4.2 (indicating moderate lipophilicity) .

- Hydrogen bond donors/acceptors : 1 donor (amide NH) and 3 acceptors (furan oxygen, carbonyl oxygen, and bromine lone pairs) .

- Topological polar surface area (TPSA) : ~46.3 Ų, suggesting moderate solubility in polar solvents like DMSO .

These properties guide solvent selection (e.g., DMF for reactions) and influence reactivity in nucleophilic acyl substitution due to the electron-withdrawing bromophenyl group .

Q. What are the recommended synthetic routes for this compound, and what critical reaction conditions ensure optimal yield?

A validated route involves:

Synthesis of 5-methylfuran-2-carbonyl chloride via thionyl chloride treatment of 5-methylfuran-2-carboxylic acid .

Coupling with 4-bromoaniline using a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .

Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Key conditions: Strict temperature control, inert atmosphere (N₂/Ar), and stoichiometric excess of 4-bromoaniline (1.2 eq) .

Q. What analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy : ¹H NMR (δ 7.5–7.7 ppm for bromophenyl protons; δ 6.2–6.4 ppm for furan protons) and ¹³C NMR (δ 160–165 ppm for carbonyl) confirm structure .

- HPLC : Reverse-phase C18 column (acetonitrile/water) to assess purity (>98%) .

- Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 345.99) for molecular ion verification .

Q. What safety considerations are essential when handling this compound?

- Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .

- Protocols : Use nitrile gloves, fume hoods, and PPE. In case of exposure, rinse with water and consult a physician .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound across different assays?

- Controlled variables : Standardize cell lines (e.g., HepG2 vs. HEK293), assay pH (7.4), and incubation time (24–48 hrs) .

- Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with SPR (surface plasmon resonance) to confirm binding kinetics .

- Statistical rigor : Use ANOVA to compare inter-lab variability and report IC₅₀ values with 95% confidence intervals .

Q. What strategies enhance target selectivity by modifying the furan and bromophenyl moieties?

- Furan modifications : Introduce electron-donating groups (e.g., -OCH₃ at C5) to improve π-stacking with enzyme active sites .

- Bromophenyl substitutions : Replace Br with CF₃ to enhance hydrophobic interactions, guided by molecular docking (AutoDock Vina) .

- SAR studies : Synthesize analogs (e.g., N-(4-iodophenyl) derivatives) and compare inhibition profiles using dose-response curves .

Q. How does the bromophenyl group’s electronic nature influence biological interactions?

- Electrostatic effects : The Br atom’s electronegativity increases the carboxamide’s electrophilicity, enhancing hydrogen bonding with target proteins (e.g., kinases) .

- Computational modeling : DFT (density functional theory) calculates partial charges, while MD (molecular dynamics) simulates binding stability in active sites .

Q. What mechanistic insights can be gained from studying thermal degradation pathways?

- Thermogravimetric analysis (TGA) : Reveals decomposition onset at ~220°C, with mass loss corresponding to furan ring cleavage .

- GC-MS analysis of degradation products : Identifies bromobenzene and 5-methylfuran-2-carboxylic acid, informing storage conditions (dry, <4°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.